An In-depth Technical Guide to 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic Acid: Chemical Structure, Molecular Properties, and Potential Applications
An In-depth Technical Guide to 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic Acid: Chemical Structure, Molecular Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid, a heterocyclic compound of interest in medicinal chemistry. By integrating the structural features of the indoline and isonicotinic acid moieties, this molecule presents a unique scaffold for the development of novel therapeutic agents. This document details its chemical structure, explores its molecular properties, outlines a probable synthetic pathway, and discusses its potential applications in drug discovery, with a focus on its relevance to the development of anti-inflammatory and anticancer agents.
Introduction
The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid is a prime example of such a molecular hybrid, incorporating the privileged indoline scaffold and the versatile isonicotinic acid core.
Indoline (2,3-dihydro-1H-indole) and its derivatives are integral components of numerous natural products and biologically active compounds.[1] The indoline nucleus is a recognized "privileged structure" in medicinal chemistry, frequently found in compounds with a wide array of pharmacological activities, including antitumor and anti-inflammatory properties.[2]
Isonicotinic acid (pyridine-4-carboxylic acid), an isomer of nicotinic acid, and its derivatives are also of significant interest in pharmaceutical development. They serve as key building blocks for a range of drugs, including antitubercular agents like isoniazid, and have been investigated for their potential in treating various other conditions.[3][4]
This guide aims to provide a detailed technical resource on the chemical and molecular characteristics of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid, offering insights for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Structure and Nomenclature
The chemical structure of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid consists of an indoline ring system where the nitrogen atom is bonded to the C-2 position of a pyridine ring, which in turn bears a carboxylic acid group at the C-4 position.
IUPAC Name: 2-(2,3-dihydro-1H-indol-1-yl)pyridine-4-carboxylic acid
Synonyms: 2-(Indolin-1-yl)isonicotinic acid
Chemical Formula: C₁₄H₁₂N₂O₂
Molecular Weight: 240.26 g/mol
Canonical SMILES: C1C(C2=CC=CC=C2N1)C3=NC=C(C=C3)C(=O)O
InChI Key: InChI=1S/C14H12N2O2/c17-14(18)10-5-8-15-12(9-10)16-7-4-11-3-1-2-6-13(11)16/h1-3,5-6,8-9H,4,7H2,(H,17,18)
Caption: Chemical structure of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid.
Molecular Properties
The physicochemical properties of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid can be predicted based on the properties of its constituent moieties, indoline and isonicotinic acid. A summary of these predicted properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | - |
| Molecular Weight | 240.26 g/mol | - |
| XLogP3 | 2.5 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |
| Rotatable Bond Count | 2 | PubChem (Predicted) |
| Topological Polar Surface Area | 58.0 Ų | PubChem (Predicted) |
| pKa (most acidic) | 4.5 (Predicted) | - |
| pKa (most basic) | 3.0 (Predicted) | - |
Note: These values are computationally predicted and should be confirmed experimentally.
Synthesis
While a specific, published synthesis for 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid has not been identified in the current literature search, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most likely approach involves a nucleophilic aromatic substitution reaction between indoline and a suitable 2-halo-isonicotinic acid derivative.
A probable synthetic pathway is the reaction of indoline with 2-chloroisonicotinic acid. This reaction would likely be carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Caption: Proposed synthesis of the target compound.
Exemplary Experimental Protocol (Hypothetical)
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Step 1: Reaction Setup: To a solution of 2-chloroisonicotinic acid (1.0 eq) in anhydrous DMF, add indoline (1.1 eq) and potassium carbonate (2.0 eq).
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Step 2: Reaction Conditions: Heat the reaction mixture at 100-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Step 3: Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the chemical structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for both the indoline and the substituted pyridine rings. Aromatic protons of the indoline moiety would likely appear as a multiplet in the range of δ 6.8-7.5 ppm. The aliphatic protons of the indoline ring (CH₂-CH₂) would be expected as two triplets around δ 3.2 and 4.0 ppm. The pyridine protons would likely appear as distinct signals in the downfield region (δ 7.0-8.5 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would display signals corresponding to all 14 carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 165 ppm). The aromatic carbons of both rings would appear in the region of δ 110-160 ppm. The aliphatic carbons of the indoline ring would be observed in the upfield region (δ 25-55 ppm).
FT-IR Spectroscopy (Predicted)
The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 3000 cm⁻¹). A strong C=O stretching band for the carboxylic acid would be present around 1700 cm⁻¹. C-N stretching vibrations and aromatic C-H and C=C stretching bands would also be observable.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (240.26 g/mol ).
Potential Applications in Drug Development
The hybrid structure of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid suggests several potential applications in drug discovery, primarily leveraging the known biological activities of its constituent fragments.
Anti-Inflammatory Agents
Both indole and isonicotinic acid derivatives have been reported to possess anti-inflammatory properties.[5] The combined scaffold could lead to novel compounds that modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by interfering with pro-inflammatory cytokine signaling.
Anticancer Agents
The indolin-2-one core is a well-known privileged structure in the design of kinase inhibitors for cancer therapy.[2] The incorporation of the isonicotinic acid moiety could influence the solubility, cell permeability, and target-binding affinity of such compounds, potentially leading to the discovery of novel and potent anticancer agents.
Other Potential Therapeutic Areas
Given the broad range of biological activities associated with indole and pyridine derivatives, this scaffold could also be explored for applications in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and metabolic disorders.
Caption: Potential therapeutic applications.
Conclusion and Future Directions
2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid represents a promising molecular scaffold for the development of new therapeutic agents. Its synthesis is feasible through standard organic chemistry techniques, and its structure offers multiple points for further chemical modification to optimize biological activity and pharmacokinetic properties.
Future research should focus on the definitive synthesis and comprehensive characterization of this compound. Subsequent biological screening against a panel of relevant targets, particularly those involved in inflammation and cancer, will be crucial to validate its therapeutic potential. Structure-activity relationship (SAR) studies on a library of its derivatives will provide valuable insights for the design of more potent and selective drug candidates.
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